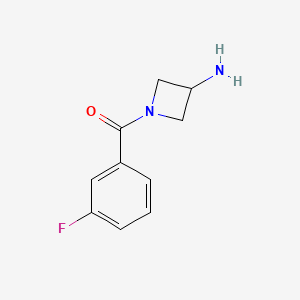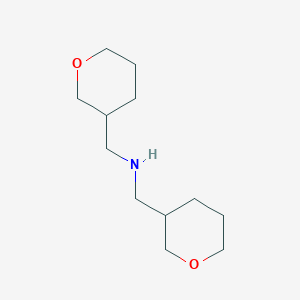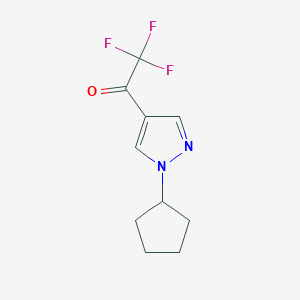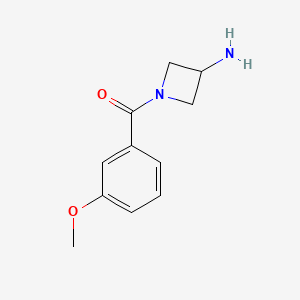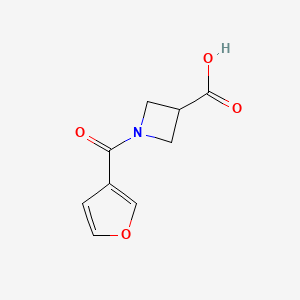
1-(Furan-3-carbonyl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidines, including 1-(Furan-3-carbonyl)azetidine-3-carboxylic acid, is an important area of research. It has been observed that increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system does not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)C1CN(C1)C(=O)OCC2c3ccccc3-c4ccccc24 . The molecular weight of this compound is 195.17 g/mol. Chemical Reactions Analysis
Azetidines, such as this compound, are known for their unique reactivity that can be triggered under appropriate reaction conditions. The reactivity of azetidines is driven by a considerable ring strain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 195.17 g/mol. More specific properties such as melting point or solubility were not found in the search results.Scientific Research Applications
Liquid-Liquid Extraction for Carboxylic Acids Recovery
A study by Reyhanitash et al. (2018) reviewed liquid-liquid extraction (LLX) processes for carboxylic acids, focusing on energy efficiency, especially in situations with very low carboxylic acid concentrations. This is pertinent as carboxylic acids produced via fermentation from wastewater streams have low concentrations, making their recovery challenging. The study evaluated LLX-based processes in terms of energy demand and suggested that processes using CO2-switchable solvents and low-boiling organic solvents could be effective for recovering carboxylic acids from dilute streams Reyhanitash et al., 2018.
Furan Derivatives from Biomass
Chernyshev et al. (2017) discussed the conversion of plant biomass to furan derivatives, highlighting the role of 5-Hydroxymethylfurfural (HMF) and its derivatives as potential alternatives to non-renewable hydrocarbon sources. The paper explored the synthesis of HMF from hexose carbohydrates and lignocellulose and its subsequent use in producing various chemicals and materials Chernyshev et al., 2017.
Pyrolysis and Smoke Formation
Sanders et al. (2003) reviewed the pyrolysis chemistry of saccharides, focusing on the product profiles under different conditions. The study noted that pyrolysis of mono-, di-, and polysaccharides at lower temperatures favors the formation of furans and other low molecular weight carbonyl compounds. This research provides insight into the thermal decomposition of organic materials and the formation of furan compounds Sanders et al., 2003.
Novel CNS Acting Drugs
Saganuwan (2017) explored functional chemical groups, including furan derivatives, that could serve as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. The review highlighted the importance of heterocycles in drug design, particularly those containing furan, for their potential CNS effects Saganuwan, 2017.
Misidentification of Furan Derivatives
DellaGreca et al. (2019) discussed the misidentification of kojic acid with flufuran (5-(hydroxymethyl)-furan-3-carboxylic acid) in Aspergillus flavus, highlighting the challenges in accurately identifying and characterizing furan derivatives. This study underscores the importance of precise analytical techniques in researching furan compounds DellaGreca et al., 2019.
Future Directions
properties
IUPAC Name |
1-(furan-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(6-1-2-14-5-6)10-3-7(4-10)9(12)13/h1-2,5,7H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFCJAHBSHJWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




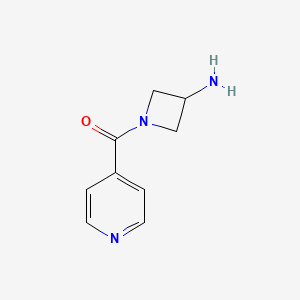
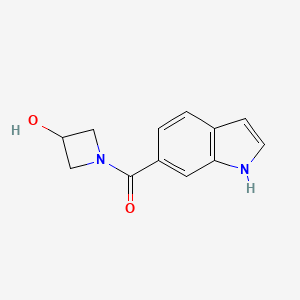
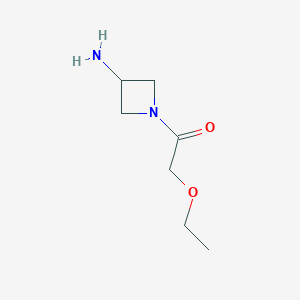
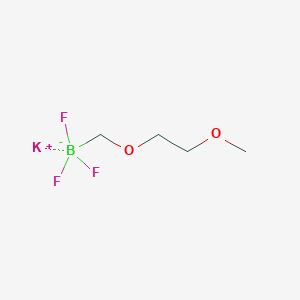
![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)
